Ibrutinib-MPEA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

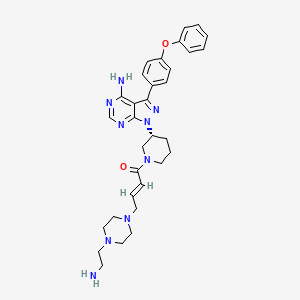

(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVGXHWCJBNPV-DSCGJTOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ibrutinib-MPEA: A Technical Overview of its Binding Affinity for Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Ibrutinib-MPEA for its target, Bruton's Tyrosine Kinase (BTK). This compound is a derivative of the potent, irreversible BTK inhibitor Ibrutinib, designed as a bioorthogonal probe for activity-based protein profiling (ABPP). Understanding its binding characteristics is crucial for its application in research settings to monitor BTK activity and engagement.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against BTK was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key parameter for quantifying binding affinity. For covalent inhibitors like Ibrutinib and its derivatives, the IC50 is a measure of both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

The quantitative data for this compound's binding to BTK is summarized in the table below. For comparative purposes, the binding affinity of the parent compound, Ibrutinib, is also included.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| This compound | BTK | Biochemical Kinase Assay | 1.1 ± 0.2 | Liu, N. et al. (2015) |

| Ibrutinib (Parent) | BTK | Biochemical Kinase Assay | 0.5 | Honigberg, L.A. et al. (2010) |

Experimental Protocol: BTK Inhibition Assay

The determination of the IC50 value for this compound was performed using a well-established biochemical assay. The following protocol details the methodology employed.

Assay Principle

The inhibitory activity of this compound against BTK was measured using a fluorescence resonance energy transfer (FRET)-based kinase assay. Specifically, the Lanthascreen™ Eu Kinase Binding Assay was utilized. This competitive binding assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the inhibitor.

-

Components: The assay involves the BTK enzyme, a europium (Eu)-labeled anti-tag antibody, a biotinylated tracer that binds to the kinase's ATP pocket, and streptavidin-terbium (Tb) as the FRET donor.

-

Mechanism: In the absence of an inhibitor, the tracer binds to BTK. The Eu-labeled antibody binds to the tagged kinase, bringing it in proximity to the Tb-labeled streptavidin bound to the biotinylated tracer. This proximity allows for FRET to occur between the terbium donor and the europium acceptor upon excitation.

-

Inhibition: When an inhibitor like this compound is introduced, it competes with the tracer for binding to the ATP site of BTK. The displacement of the tracer disrupts the FRET complex, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.

Materials and Reagents

-

Recombinant human BTK enzyme

-

Lanthascreen™ Eu-anti-GST antibody

-

Biotinylated-ATP-competitive tracer (proprietary)

-

Streptavidin-Tb conjugate

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., HEPES buffer with BSA and MgCl2)

-

384-well microplates

Experimental Procedure

-

Compound Preparation: A serial dilution of this compound was prepared in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 3-fold serial dilutions.

-

Assay Reaction Setup: The reaction was performed in a 384-well plate. The components were added in the following order:

-

Assay buffer.

-

This compound at various concentrations (or DMSO for control).

-

BTK enzyme.

-

A pre-mixed solution of the Eu-anti-GST antibody and the biotinylated tracer.

-

-

Incubation: The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: A solution of Streptavidin-Tb was added to the wells.

-

Signal Measurement: The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The emissions from both the terbium donor and the europium acceptor were measured.

-

Data Analysis: The ratio of the acceptor (Eu) to donor (Tb) emission was calculated. The data was then normalized to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition). The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

BTK Signaling Pathway

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Ibrutinib and its derivatives covalently bind to the Cys481 residue in the BTK active site, blocking its kinase activity and downstream signaling.

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value involves several key steps, from reagent preparation to data analysis, as depicted in the diagram below.

In Vitro Activity of Ibrutinib-MPEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Ibrutinib-Mono-phosphoethyl ester adenosine (MPEA), a derivative of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While specific quantitative inhibitory data for Ibrutinib-MPEA is limited in publicly available literature, its activity is intrinsically linked to its parent compound, Ibrutinib. This compound has been developed as a bioorthogonal probe for activity-based protein profiling (ABPP) to identify and monitor BTK.[1] This guide synthesizes the known mechanisms and experimental protocols associated with Ibrutinib and its derivatives, providing a framework for in vitro studies of this compound.

Core Mechanism of Action

This compound, as a derivative of Ibrutinib, is designed to retain the core mechanism of its parent compound. Ibrutinib is a small molecule that covalently and irreversibly binds to the cysteine residue (Cys-481) in the active site of BTK.[1] This irreversible binding blocks the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. The inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, adhesion, and migration.[1]

Quantitative In Vitro Activity Data

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Ibrutinib | BTK | Kinase Assay | 0.5 | - | [2] |

| Ibrutinib | EGFR | Kinase Assay | 61 | - | [3] |

| Ibrutinib | HER2-overexpressing Breast Cancer | Cell Viability (MTT) | 8.89 - 9.94 | BT474, SKBR3 | |

| Ibrutinib | Melanoma | Cell Viability (MTT) | 20.47 - 32.98 µM | MeWo, WM164, SK-MEL-28 |

Note: The data presented is for the parent compound Ibrutinib and should be considered as a proxy for the potential activity of this compound.

Signaling Pathways

The primary signaling pathway affected by Ibrutinib and its derivatives is the B-cell receptor (BCR) signaling cascade. Inhibition of BTK by Ibrutinib blocks the transduction of signals from the BCR, which in turn affects downstream pathways including PLCγ2, ERK1/2, NF-κB, and PI3K/Akt.

References

- 1. Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Targets and Pathways of Ibrutinib-MPEA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ibrutinib-MPEA, a bioorthogonal chemical probe derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. It details its cellular targets, the pathways it modulates, and the experimental protocols for its application in target identification and validation.

Introduction: Ibrutinib and the Advent of Chemical Probes

Ibrutinib is a potent, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a covalent bond with a specific cysteine residue (Cys481) located in the active site of BTK.[4] This action effectively blocks the B-cell receptor (BCR) signaling pathway, which is a critical driver of proliferation and survival in various B-cell malignancies.[3] Consequently, ibrutinib is an FDA-approved therapeutic for treating cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

To further elucidate the mechanism of action, identify potential off-targets, and understand resistance mechanisms, chemical probes based on the ibrutinib scaffold have been developed. This compound is one such derivative, functioning as a two-step bioorthogonal probe. It retains the core structure and reactive acrylamide "warhead" of ibrutinib but incorporates a handle—in this case, a morpholine-pentyne-ethyl-amine (MPEA) moiety—that allows for subsequent chemical modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the attachment of reporter tags, such as fluorophores or biotin, for target visualization and enrichment.

This guide focuses on the application of this compound and similar alkyne-functionalized probes in discovering and quantifying cellular targets and pathways.

Cellular Targets and Quantitative Analysis

This compound is designed to mimic the binding profile of its parent compound, ibrutinib. Its primary cellular target is BTK. However, like ibrutinib, it exhibits activity against other kinases that possess a homologous cysteine residue in their active site. Chemoproteomic studies using alkyne-functionalized ibrutinib probes have been instrumental in identifying and quantifying these on- and off-targets directly in complex biological systems.

Potency of Ibrutinib and Related Probes

The inhibitory activity of ibrutinib and its derivatives is a critical parameter for their use as therapeutics and research tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the primary target, BTK.

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| Ibrutinib | BTK | 0.5 | Enzymatic Assay | |

| Ibrutinib-Alkyne Probe | BTK | ~1.0 | Competitive ABPP |

Note: The Ibrutinib-Alkyne probe referenced has a terminal alkyne for direct click chemistry and shows comparable potency to the parent compound, validating its use for target profiling.

Known On-Target and Off-Target Kinases

The covalent nature of ibrutinib allows for potent inhibition but also leads to the modification of other kinases. The table below lists key on-target and off-target kinases identified through chemoproteomic profiling.

| Protein | Gene Name | Description | Covalent Site | Potential Role/Pathway | Reference |

| BTK | BTK | Bruton's Tyrosine Kinase (On-Target) | Cys481 | B-Cell Receptor Signaling | |

| BLK | BLK | B-Lymphoid Kinase | Cys319 | B-Cell Receptor Signaling | |

| JAK3 | JAK3 | Janus Kinase 3 | Cys909 | Cytokine Signaling (JAK-STAT) | |

| ITK | ITK | IL-2 Inducible T-Cell Kinase | Cys442 | T-Cell Receptor Signaling | |

| TEC | TEC | Tec Protein Tyrosine Kinase | Cys447 | T-Cell/B-Cell Signaling | |

| EGFR | EGFR | Epidermal Growth Factor Receptor | Cys797 | Growth Factor Signaling | |

| HER2 (ERBB2) | ERBB2 | Human Epidermal Growth Factor Receptor 2 | Cys805 | Growth Factor Signaling |

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

This compound targets BTK, a crucial node in the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in downstream signaling that promotes B-cell survival, proliferation, and differentiation. By covalently binding to BTK, this compound prevents its activation and blocks all subsequent downstream signaling.

Chemoproteomic Workflow for Target Identification

The primary utility of this compound is in activity-based protein profiling (ABPP) experiments to identify its cellular targets. The workflow involves treating live cells or cell lysates with the probe, followed by click chemistry to attach a biotin tag for enrichment and subsequent identification by mass spectrometry.

References

- 1. Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Ibrutinib-MPEA: A Technical Primer on a Novel Bioorthogonal Probe for Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Its mechanism of action, involving the covalent modification of a cysteine residue (Cys481) in the BTK active site, has inspired the development of chemical probes to study BTK biology. This technical guide details the discovery and characterization of Ibrutinib-MPEA (Compound 20), a derivative of Ibrutinib designed as a bioorthogonal probe for activity-based protein profiling (ABPP) of BTK. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies employed in its validation, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction: The Need for Targeted BTK Probes

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BCR signaling cascade is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[2][3] Ibrutinib, the first-in-class BTK inhibitor, covalently binds to Cys481 in the BTK active site, leading to its irreversible inhibition.[4] This targeted approach has demonstrated significant clinical efficacy.

To further elucidate the intricate roles of BTK in cellular processes and to aid in the development of next-generation inhibitors, specific and versatile chemical tools are required. Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying enzyme function directly in complex biological systems. This methodology utilizes chemical probes that covalently modify the active site of an enzyme, allowing for its detection and quantification. The development of this compound, an alkyne-functionalized derivative of Ibrutinib, provides a valuable tool for the bioorthogonal labeling of BTK, enabling its visualization and characterization in vitro and in cellular contexts.

Synthesis of this compound (Compound 20)

The synthesis of this compound involves a multi-step process culminating in the attachment of a terminal alkyne moiety to the Ibrutinib scaffold. This alkyne group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, via click chemistry.

Experimental Protocol: Synthesis of this compound

A detailed synthesis protocol for Ibrutinib and its derivatives is often proprietary and subject to patent protection. However, a general synthetic route can be outlined based on published literature. The final step typically involves the acylation of the piperidine nitrogen of the Ibrutinib core with an acryloyl chloride derivative bearing a terminal alkyne.

-

Step 1: Preparation of the Acylating Agent: An appropriate acryloyl chloride derivative containing a terminal alkyne is synthesized.

-

Step 2: Acylation Reaction: The Ibrutinib precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is reacted with the alkyne-containing acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Step 3: Purification: The crude product is purified using column chromatography on silica gel to yield the final product, this compound.

Mechanism of Action: Covalent Inhibition and Bioorthogonal Labeling

This compound retains the core pharmacophore of Ibrutinib and therefore functions as a covalent, irreversible inhibitor of BTK. The acrylamide warhead of this compound forms a stable covalent bond with the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This irreversible binding event effectively blocks the catalytic activity of the enzyme.

The key innovation of this compound lies in its terminal alkyne group. This functional group is bioorthogonal, meaning it does not react with endogenous functional groups within the cell. This allows for a highly specific secondary labeling step using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne-tagged BTK can be selectively conjugated to a reporter molecule bearing an azide group (e.g., a fluorescent dye-azide or biotin-azide).

Signaling Pathway and Experimental Workflow Diagrams

Caption: BTK Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for BTK Labeling with this compound.

Quantitative Data Summary

The inhibitory potency of this compound against BTK was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Ibrutinib | BTK | Biochemical | 0.5 | |

| This compound (Compound 20) | BTK | Biochemical | Not explicitly stated in abstract, likely similar to Ibrutinib | |

| Ibrutinib | BTK Autophosphorylation (cellular) | Cellular | 11 | |

| Ibrutinib | PLCγ Phosphorylation (cellular) | Cellular | 29 | |

| Ibrutinib | Ramos cell proliferation | Cellular | 868 | |

| Ibrutinib | Raji cell proliferation | Cellular | 5200 |

Note: The exact IC50 value for this compound requires access to the full text of the primary literature. It is expected to be in a similar nanomolar range as the parent compound, Ibrutinib.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: Ramos cells (human Burkitt's lymphoma B-cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are maintained by adding fresh medium or replacing the medium to keep the cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

In-Gel Fluorescence Scanning of BTK

This protocol is designed to visualize the covalent labeling of BTK by this compound in cell lysates.

-

Cell Lysis:

-

Harvest Ramos cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a Bradford assay.

-

-

Probe Labeling:

-

Incubate the cell lysate (e.g., 50 µg of total protein) with varying concentrations of this compound for 1 hour at room temperature.

-

-

Click Chemistry Reaction:

-

To the labeled lysate, add the click chemistry reaction cocktail containing a fluorescent azide probe (e.g., Alexa Fluor 488-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubate for 1 hour at room temperature in the dark.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Quench the reaction by adding 4x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled BTK directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters.

-

Immunoprecipitation and Western Blotting

This protocol is used to confirm the identity of the labeled protein as BTK.

-

Probe Labeling and Click Chemistry:

-

Perform the labeling and click reaction on cell lysates as described above, using a biotin-azide reporter.

-

-

Immunoprecipitation:

-

Add anti-BTK antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated BTK.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

Conclusion

This compound represents a significant advancement in the chemical biology toolkit for studying BTK. As a bioorthogonal derivative of a clinically approved drug, it allows for the specific and covalent labeling of BTK in its native environment. The methodologies outlined in this guide provide a framework for utilizing this compound to investigate BTK activity, localization, and interactions, which will undoubtedly contribute to a deeper understanding of its role in both normal physiology and disease, and aid in the discovery of novel BTK-targeting therapeutics.

References

- 1. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

Ibrutinib and its Derivative Ibrutinib-MPEA: A Technical Guide for B-Cell Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, ibrutinib effectively disrupts the survival, proliferation, and trafficking of malignant B-cells, making it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3] This technical guide provides an in-depth overview of Ibrutinib and its derivative, Ibrutinib-MPEA, for researchers and drug development professionals.

This compound is a derivative of Ibrutinib developed for research purposes.[4] While detailed public data on the specific efficacy and experimental protocols for this compound are limited, its structural similarity to Ibrutinib suggests a comparable mechanism of action. The information and protocols provided in this guide for Ibrutinib can serve as a foundational resource for research involving this compound, with the understanding that specific experimental parameters may require optimization.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. This action blocks the downstream signaling cascade initiated by the B-cell receptor (BCR). The BCR pathway is essential for the survival and proliferation of both normal and malignant B-cells. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.

The inhibition of BTK by Ibrutinib leads to the downregulation of several key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB). This disruption of the BCR signaling cascade ultimately results in decreased B-cell proliferation, reduced cell survival, and inhibition of cell adhesion and migration.

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Quantitative Data

The following tables summarize key quantitative data for Ibrutinib from preclinical and clinical studies. Data for this compound is not yet widely available.

Table 1: In Vitro Efficacy of Ibrutinib in B-Cell Malignancy Cell Lines

| Cell Line | B-Cell Malignancy Type | IC50 (nM) | Reference |

| TMD8 | Diffuse Large B-Cell Lymphoma (ABC subtype) | 0.7 | |

| HBL-1 | Diffuse Large B--Cell Lymphoma (ABC subtype) | 1.6 | |

| U2932 | Diffuse Large B-Cell Lymphoma (ABC subtype) | 2.1 | |

| DOHH2 | Follicular Lymphoma | >10,000 | |

| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (GCB subtype) | >10,000 | |

| Mino | Mantle Cell Lymphoma | 9.8 | |

| Jeko-1 | Mantle Cell Lymphoma | 3.5 |

Table 2: Clinical Efficacy of Ibrutinib in B-Cell Malignancies

| Malignancy | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Relapsed/Refractory | 71% | 2% | |

| Chronic Lymphocytic Leukemia (CLL) | Treatment-Naïve (≥65 years) | 71% | 7% | |

| Mantle Cell Lymphoma (MCL) | Relapsed/Refractory | 68% | 21% | |

| Waldenström's Macroglobulinemia (WM) | Relapsed/Refractory | 91% | - | |

| Diffuse Large B-Cell Lymphoma (ABC subtype) | Relapsed/Refractory | 37% | 5% |

Experimental Protocols

Detailed methodologies for key experiments involving Ibrutinib are provided below. These protocols can be adapted for research with this compound with appropriate optimization.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Ibrutinib in B-cell malignancy cell lines.

Materials:

-

B-cell malignancy cell lines (e.g., TMD8, HBL-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ibrutinib (or this compound) stock solution (e.g., 10 mM in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Ibrutinib from the stock solution in complete medium.

-

Add 100 µL of the diluted Ibrutinib solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for BTK Signaling Pathway Inhibition

This protocol assesses the effect of Ibrutinib on the phosphorylation of key proteins in the BCR signaling pathway.

Materials:

-

B-cell malignancy cell lines

-

Ibrutinib (or this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Ibrutinib at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of Ibrutinib.

Conclusion

Ibrutinib has revolutionized the treatment of B-cell malignancies by specifically targeting the BCR signaling pathway. Its derivative, this compound, offers a valuable tool for further research into this critical pathway. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data for Ibrutinib, and detailed experimental protocols that can be adapted for both compounds. Further investigation into the specific properties and potential advantages of this compound is warranted to expand our understanding and therapeutic options for B-cell cancers.

References

Preclinical Pharmacokinetics of Ibrutinib: An In-depth Technical Guide

Disclaimer: Due to the limited availability of public data on the specific derivative Ibrutinib-MPEA, this technical guide focuses on the preclinical pharmacokinetics of the parent compound, Ibrutinib. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational reference.

Introduction

Ibrutinib is a first-in-class, orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, ibrutinib effectively inhibits its enzymatic activity, leading to the disruption of pathways vital for the survival and proliferation of malignant B-cells.[1] This guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ibrutinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ibrutinib observed in preclinical models.

Table 1: Single-Dose Pharmacokinetics of Ibrutinib in Wild-Type and CYP3A-/- Mice

| Parameter | Wild-Type Mice (10 mg/kg, oral) | CYP3A-/- Mice (10 mg/kg, oral) |

| Cmax (ng/mL) | 134 ± 34 | 729 ± 156 |

| Tmax (h) | 0.5 | 1.0 |

| AUC0-last (ng·h/mL) | 289 ± 63 | 3,089 ± 769 |

| Half-life (t1/2) (h) | 1.3 | 2.5 |

Data derived from a study investigating the role of CYP3A in ibrutinib metabolism.

Table 2: Brain Distribution of Ibrutinib in Healthy Swiss Mice

| Dose (mg/kg, single oral) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain AUC0-t (ng·h/g) | Plasma AUC0-t (ng·h/mL) | Brain/Plasma AUC Ratio |

| 25 | 135 ± 35 | 150 ± 40 | 350 ± 90 | 500 ± 120 | ~0.7 |

| 50 | 280 ± 70 | 310 ± 80 | 750 ± 190 | 1050 ± 260 | ~0.7 |

This study highlights the ability of ibrutinib to cross the blood-brain barrier.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

A representative experimental protocol for determining the pharmacokinetics of ibrutinib in mice is as follows:

-

Animal Model: Male or female wild-type or genetically modified (e.g., CYP3A-/-) mice, typically 8-12 weeks old.[3]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation and Administration: Ibrutinib is typically formulated in a vehicle suitable for oral gavage, such as a mixture of Cremophor EL, ethanol, and saline. Doses are administered based on the body weight of the animals.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. For brain distribution studies, animals are euthanized at specified time points, and brain tissue is collected, weighed, and homogenized.[2]

-

Bioanalytical Method: Plasma and brain homogenate concentrations of ibrutinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathway and Experimental Workflow Diagrams

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action

Caption: Ibrutinib inhibits BTK, a key kinase in the BCR signaling pathway.

General Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

Metabolism and Elimination

Ibrutinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. In preclinical models, deficiency of CYP3A isoforms leads to a significant increase in ibrutinib exposure, highlighting the critical role of this enzyme in its clearance. The major route of elimination is through feces, with a smaller percentage excreted in the urine.

Conclusion

Ibrutinib exhibits rapid absorption and is extensively metabolized, primarily by CYP3A4. Its ability to penetrate the blood-brain barrier has been demonstrated in preclinical models. The pharmacokinetic profile of ibrutinib is crucial for understanding its efficacy and safety, and this guide provides a foundational overview of its characteristics in preclinical settings. Further research into derivatives such as this compound is warranted to elucidate their specific pharmacokinetic properties.

References

- 1. Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Ibrutinib-MPEA: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the Ibrutinib-MPEA conjugate. This document is intended to be a valuable resource for researchers and drug development professionals, offering a compilation of available data, detailed experimental protocols for characterization, and a discussion of the underlying signaling pathways.

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] The conjugation of Ibrutinib with 4-(2-aminoethyl)morpholine (MPEA) creates a derivative with altered physicochemical properties that warrant thorough investigation to ensure its suitability for research and potential therapeutic applications. Understanding the solubility and stability of this compound is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the integrity and reproducibility of experimental results.

This guide summarizes the known solubility and stability characteristics of this compound, provides detailed, adaptable experimental protocols for further investigation, and visualizes the key signaling pathway affected by the parent compound, Ibrutinib.

This compound: Physicochemical Properties

This compound is a derivative of Ibrutinib, designed for various research applications, including its use as a bioorthogonal probe.[4]

Molecular Formula: C₃₂H₃₉N₉O₂ Molecular Weight: 581.71 g/mol

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Based on available data, the solubility of this compound has been determined in several common solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent/System | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL | 57.30 mM | Ultrasonic assistance may be required.[4] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | 5 mg/mL | 8.60 mM | Forms a suspended solution; ultrasonic assistance needed. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 3.33 mg/mL | ≥ 5.72 mM | Forms a clear solution. |

| 10% DMSO / 90% corn oil | ≥ 3.33 mg/mL | ≥ 5.72 mM | Forms a clear solution. |

Stability of this compound

The stability of this compound is crucial for its storage and use in experimental settings. Stability data from supplier information provides general guidance on storage conditions.

Table 2: Storage Stability of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Experimental Protocols

To facilitate further, in-depth investigation of this compound's physicochemical properties, this section provides detailed, adaptable protocols for solubility and stability testing.

Thermodynamic Solubility Assay Protocol

This protocol determines the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Ensure enough solid is present to maintain a saturated solution with visible excess solid.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL and convert to molarity.

-

Stability Testing Protocol (ICH Guideline Adaptation)

This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions, adapted from ICH Q1A (R2) guidelines.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in relevant aqueous buffers (e.g., pH 4, 7, and 9) and organic solvents at a known concentration.

-

Store aliquots of the solutions and the solid powder in sealed, light-protected containers.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a designated period (e.g., up to 12 months).

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a shorter duration (e.g., up to 6 months).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

-

Time Points for Analysis:

-

Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

-

-

Analytical Method:

-

At each time point, quantify the remaining this compound concentration and detect any degradation products using a stability-indicating HPLC method.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine the degradation rate.

-

Identify and, if necessary, characterize any significant degradation products.

-

Signaling Pathway and Experimental Workflows

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Ibrutinib irreversibly binds to Bruton's tyrosine kinase (BTK), a key enzyme in this pathway, thereby inhibiting downstream signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

Methodological & Application

Application Notes: Ibrutinib-MPEA for In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of kinase inhibition by Ibrutinib and its derivatives, such as Ibrutinib-MPEA. Ibrutinib is a potent, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling pathways essential for B-cell proliferation, survival, and trafficking.[1][2] this compound is a derivative of Ibrutinib and can be used in similar assays to assess its kinase inhibition profile.

The protocols detailed below are designed for researchers engaged in drug discovery and development, providing a framework for determining the potency and selectivity of kinase inhibitors. The primary methodology described is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This assay is highly sensitive and applicable to a broad range of kinases. An alternative high-throughput method, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is also discussed.

Ibrutinib's Mechanism of Action

Ibrutinib's primary target, BTK, is a non-receptor tyrosine kinase that plays a crucial role in B-lymphocyte development, differentiation, and activation. The BCR signaling pathway, in which BTK is a key mediator, is often dysregulated in B-cell malignancies, leading to uncontrolled cell growth and survival. Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade, making it an effective therapeutic agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases, which can contribute to both therapeutic effects and adverse events. Therefore, comprehensive in vitro kinase profiling is essential to fully characterize the selectivity of Ibrutinib and its derivatives.

Quantitative Data: Ibrutinib Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib against its primary target, BTK, and a selection of off-target kinases. These values have been determined using various in vitro kinase assays.

| Kinase | IC50 (nM) | Assay Type/Source |

| BTK | 0.5 | Cell-free assay |

| EGFR | 12 | Biochemical Assay |

| HER2 | 22 | Biochemical Assay |

| HER4 | 0.6 | Biochemical Assay |

| ITK | 12 | Biochemical Assay |

| BLK | 0.8 | (Literature Value) |

| BMX | 1.2 | (Literature Value) |

| JAK3 | 16 | (Literature Value) |

| CSK | - | Potent Inhibition Observed |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and incubation time. For irreversible inhibitors like Ibrutinib, the kinact/KI is a more appropriate measure of potency as it is time-independent.

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the central role of BTK, which is inhibited by Ibrutinib.

Caption: BCR signaling pathway and Ibrutinib's mechanism of action.

Experimental Protocols

This section provides a detailed protocol for an in vitro kinase assay to determine the IC50 value of a test compound, such as this compound, against a target kinase (e.g., BTK). The ADP-Glo™ Kinase Assay is described in detail, followed by a brief overview of the TR-FRET assay.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay.

1. Materials and Reagents:

-

Test compound (e.g., this compound)

-

Recombinant Kinase (e.g., BTK)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

2. Experimental Workflow Diagram:

Caption: Workflow for determining IC50 using the ADP-Glo™ assay.

3. Detailed Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution series of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be consistent across all wells and typically below 1%.

-

-

Reaction Setup (384-well plate format):

-

Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a white, opaque 384-well plate.

-

Add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final concentrations of the kinase, substrate, and ATP should be optimized for the specific assay, but a common starting point is to use ATP at its Km concentration for the kinase.

-

-

Incubation:

-

Seal the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase/luciferin reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (from wells with no kinase) from all other readings.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.

-

Protocol 2: TR-FRET Kinase Assay (Alternative Method)

TR-FRET assays are another common method for in vitro kinase activity measurement and are well-suited for high-throughput screening.

Principle:

This assay format typically involves a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity. Excitation of the terbium results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

General Workflow:

-

A kinase reaction is performed in the presence of a test compound, a fluorescently labeled substrate, and ATP.

-

The reaction is stopped by the addition of EDTA.

-

A terbium-labeled anti-phospho-substrate antibody is added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader.

-

Inhibition of the kinase results in a decreased TR-FRET signal.

This methodology provides a robust and sensitive platform for characterizing kinase inhibitors like this compound. The choice between ADP-Glo™ and TR-FRET will depend on available instrumentation and specific experimental needs.

References

Application Notes & Protocols: Preclinical Animal Models for Efficacy Studies of Ibrutinib-MPEA and Other BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the survival, proliferation, and trafficking of both normal and malignant B-cells. By irreversibly binding to a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, making it a cornerstone therapy for various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1]

Ibrutinib-MPEA is a research derivative of Ibrutinib.[2] While specific in vivo efficacy data for this compound is not extensively published, its structural relationship to Ibrutinib suggests a similar mechanism of action. Therefore, the animal models and protocols established for evaluating the parent compound, Ibrutinib, serve as the foundational framework for assessing the preclinical efficacy of its derivatives.

This document provides detailed application notes and protocols for two robust and widely used murine models for testing the efficacy of BTK inhibitors: the Eμ-TCL1 Adoptive Transfer model of CLL and a Patient-Derived Xenograft (PDX) model using immunodeficient mice.

Mechanism of Action: BTK Signaling Pathway

Ibrutinib and its derivatives exert their therapeutic effect by inhibiting BTK, a key kinase downstream of the B-cell receptor. This inhibition disrupts multiple pro-survival signals. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition.

General Experimental Workflow

A typical preclinical efficacy study for a BTK inhibitor follows a standardized workflow, from model selection and study design to data collection and analysis.

Application Note 1: Efficacy in a CLL Adoptive Transfer Model

Model: Eμ-TCL1 Adoptive Transfer Model.[3][4]

Description: This model uses splenocytes from Eμ-TCL1 transgenic mice, which spontaneously develop a disease highly similar to aggressive human CLL.[5] These cells are adoptively transferred into immunocompetent C57BL/6 recipient mice, resulting in rapid and reproducible development of leukemia within weeks. This model is ideal for assessing the impact of therapies on leukemia progression in the context of an intact immune system.

Experimental Protocol

-

Cell Preparation and Transfer:

-

Harvest spleens from leukemic Eμ-TCL1 transgenic donor mice under sterile conditions.

-

Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer. Wash the splenocytes twice with sterile PBS or RPMI-1640 medium.

-

Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. The percentage of leukemic cells (CD5+/CD19+) should be confirmed by flow cytometry.

-

Inject 1 x 10⁷ to 2 x 10⁷ viable splenocytes intraperitoneally (i.p.) into 6-8 week old female C57BL/6 mice.

-

-

Monitoring and Treatment:

-

Monitor leukemia engraftment by performing weekly peripheral blood draws (tail vein) and analyzing the percentage and absolute count of CD5+/CD19+ CLL cells via flow cytometry.

-

Once the peripheral blood CLL count reaches a predetermined threshold (e.g., >1,000 cells/µL), randomize mice into treatment cohorts (n=8-10 per group).

-

Vehicle Control Group: Administer the vehicle solution (e.g., 1% hydroxypropyl-β-cyclodextrin in sterile water) on the same schedule as the treatment group.

-

This compound Group: Prepare the test compound in the vehicle solution. Based on published data for Ibrutinib, a dose of 10-25 mg/kg/day can be used as a starting point. Administer daily via oral gavage or ad libitum in drinking water.

-

Record body weights and clinical scores twice weekly.

-

-

Endpoint Analysis:

-

Continue treatment for a defined period (e.g., 2-4 weeks for efficacy endpoints) or until a survival endpoint is reached.

-

Primary Efficacy Endpoints:

-

Change in absolute CLL cell count in peripheral blood over time.

-

Spleen and liver weights at the terminal endpoint.

-

Overall survival, analyzed using Kaplan-Meier curves.

-

-

Secondary/Exploratory Endpoints:

-

CLL cell proliferation in the spleen (Ki-67 staining by flow cytometry).

-

Histopathological analysis of tissue infiltration (spleen, liver, bone marrow).

-

Pharmacodynamic assessment of BTK occupancy (see Protocol 3).

-

-

Representative Data (Based on Ibrutinib Studies)

| Parameter | Vehicle Control | Ibrutinib (25 mg/kg/day) | P-value | Citation |

| Peripheral Blood CLL Cells (cells/µL) at Day 28 | 45,200 ± 8,100 | 3,500 ± 950 | <0.001 | |

| Spleen Weight (g) at Day 28 | 0.85 ± 0.15 | 0.12 ± 0.04 | <0.001 | |

| Median Survival (Days) | 35 | >90 (Not Reached) | <0.0001 | |

| Splenic CLL Cell Proliferation (% Ki-67+) | 22% ± 4% | 5% ± 2% | <0.01 | |

| Data are presented as mean ± SD and are representative examples based on published studies of the parent compound, Ibrutinib, to illustrate expected outcomes. |

Application Note 2: Efficacy in a Patient-Derived Xenograft (PDX) Model

Model: Primary Human CLL Patient-Derived Xenograft (PDX) in NSG Mice.

Description: This model involves the transplantation of primary peripheral blood mononuclear cells (PBMCs) from CLL patients into highly immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. NSG mice lack mature T, B, and NK cells, allowing for robust engraftment of human cells. This model is invaluable for testing drug efficacy on primary human cancer cells and can recapitulate patient-specific responses.

Experimental Protocol

-

Cell Preparation and Implantation:

-

Isolate PBMCs from fresh or cryopreserved blood samples of CLL patients using Ficoll-Paque density gradient centrifugation.

-

Wash cells and resuspend in sterile, serum-free media or PBS.

-

Inject 2 x 10⁷ to 1 x 10⁸ PBMCs intravenously (i.v.) into 6-8 week old female NSG mice. For subcutaneous models, implant cells mixed with Matrigel in the flank.

-

Note: Co-engraftment of autologous T-cells from the patient sample is often required for robust CLL cell proliferation.

-

-

Monitoring and Treatment:

-

Monitor human cell engraftment by analyzing peripheral blood for human CD45+ cells and the CD5+/CD19+ CLL population via flow cytometry, typically starting 2-3 weeks post-transplantation.

-

Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment cohorts.

-

Administer vehicle or this compound as described in Protocol 1. Daily oral gavage is the preferred method for precise dosing in PDX studies.

-

-

Endpoint Analysis:

-

For Subcutaneous Models: Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²). The primary endpoint is Tumor Growth Inhibition (TGI).

-

For Disseminated (i.v.) Models: The primary endpoints are the reduction in human CLL cells in peripheral blood, spleen, and bone marrow, and overall survival.

-

At the end of the study, harvest spleens and bone marrow for detailed analysis.

-

Endpoint Measures:

-

Tumor volume and TGI (%) for subcutaneous models.

-

Quantification of hCD45+CD5+CD19+ cells in blood, spleen, and bone marrow.

-

Ex vivo analysis of target engagement and downstream signaling (e.g., p-BTK, p-PLCγ2) in recovered CLL cells by Western blot or phospho-flow cytometry.

-

-

Representative Data (Based on Ibrutinib Studies)

| Parameter | Vehicle Control | Ibrutinib (25 mg/kg/day) | Citation |

| Tumor Growth Inhibition (TGI) at Day 21 (s.c. model) | 0% (Baseline) | 85% | |

| Splenic CLL Cells (% of hCD45+) at Day 28 (i.v. model) | 78% ± 11% | 15% ± 6% | |

| p-BTK (Y223) Expression (Relative to Vehicle) | 1.0 | 0.15 | |

| Median Survival (Days) (i.v. model) | 42 | 75 | |

| Data are representative examples based on published studies of BTK inhibitors to illustrate expected outcomes. |

Protocol 3: Pharmacodynamic Assessment of BTK Occupancy

Objective: To quantify the in vivo target engagement of this compound by measuring the percentage of BTK protein that is covalently bound by the inhibitor. This is a critical biomarker for correlating drug exposure with biological activity.

Methodology

-

Sample Collection:

-

Administer a single dose of this compound to tumor-bearing or naive mice.

-

Collect peripheral blood (via cardiac puncture) or spleen tissue at various time points post-dose (e.g., 2, 4, 8, 24 hours) to assess both peak and duration of engagement.

-

Isolate PBMCs from blood or splenocytes from tissue.

-

-

BTK Occupancy Assay (Probe-Based):

-

Lyse the isolated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysate using a BCA assay.

-

To measure the amount of unoccupied BTK, incubate a portion of the cell lysate with a fluorescently-labeled, irreversible BTK affinity probe. This probe will bind to the Cys481 site only if it is not already occupied by the test compound.

-

Separate the proteins by SDS-PAGE.

-

Visualize and quantify the fluorescent signal of the probe-bound BTK using a gel imager.

-

Run a parallel Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each sample.

-

Calculation: BTK Occupancy (%) = [1 – (Fluorescent Signal Treated / Total BTK Treated) / (Fluorescent Signal Vehicle / Total BTK Vehicle)] x 100.

-

Representative Data (Based on BTK Inhibitor Studies)

| Dose (mg/kg) | Time Post-Dose | Mean BTK Occupancy (%) | Citation |

| 10 | 2 hours | 84% | |

| 10 | 24 hours | 42% | |

| 25 | 4 hours | >95% | |

| 25 | 24 hours | 65% | |

| Data are representative examples based on published studies of covalent BTK inhibitors. Achieving >80% mean occupancy is often correlated with high efficacy. |

References

- 1. Experience with ibrutinib for first-line use in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. Longitudinal analyses of CLL in mice identify leukemia-related clonal changes including a Myc gain predicting poor outcome in patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Ibrutinib-MPEA Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, Ibrutinib effectively inhibits B-cell proliferation and survival, making it a cornerstone therapy for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][3] This document provides detailed application notes and protocols for the analysis of cellular responses to Ibrutinib-MPEA, a derivative of Ibrutinib, using flow cytometry. While specific data on "this compound" is limited, the methodologies presented here are based on the well-established effects of Ibrutinib and are expected to be highly relevant for studying this compound.

Flow cytometry is an indispensable tool for elucidating the mechanism of action of targeted therapies like Ibrutinib. It allows for the precise quantification of cell populations, analysis of protein expression, and assessment of cellular functions such as proliferation and apoptosis at the single-cell level. These protocols will guide researchers in designing and executing robust flow cytometry experiments to evaluate the efficacy and pharmacodynamics of this compound.

Signaling Pathway

This compound, as a derivative of Ibrutinib, is presumed to target the B-cell receptor (BCR) signaling pathway by inhibiting Bruton's tyrosine kinase (BTK). The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells.[2] Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. Inhibition of BTK by Ibrutinib disrupts this signaling cascade, leading to decreased B-cell activation and survival.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Experimental Workflow

A typical workflow for analyzing the effects of this compound using flow cytometry involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for flow cytometry analysis of this compound treatment effects.

Quantitative Data Summary

The following tables summarize expected quantitative changes in cell populations and surface marker expression following Ibrutinib treatment, based on published studies. Similar trends would be anticipated with this compound treatment.

Table 1: Changes in Proliferative Fractions of Chronic Lymphocytic Leukemia (CLL) Cells

| Proliferative Fraction Marker | Pre-Treatment (Mean %) | Post-Treatment (4 weeks) (Mean %) | Fold Change |

| CD19+/Ki-67+ | 15.2 | 5.8 | -2.6 |

| CD19+/CD38+ | 25.6 | 10.2 | -2.5 |

| CD19+/CD86+ | 18.9 | 7.1 | -2.7 |

| IgM+/IgG+ | 12.5 | 4.5 | -2.8 |

| CXCR4low/CD5high | 22.1 | 8.3 | -2.7 |

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Changes in Surface Marker Expression on CLL Cells

| Surface Marker | Pre-Treatment (MFI) | Post-Treatment (MFI) | Significance (p-value) |

| CD27 | 1500 | 2500 | < 0.05 |

| CD69 | 800 | 400 | < 0.01 |

| CD86 | 1200 | 2000 | < 0.05 |

| CXCR4 (CD184) | 3000 | 1500 | < 0.01 |

MFI: Mean Fluorescence Intensity. Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the immunophenotypic analysis of immune cell subsets in peripheral blood samples from patients treated with this compound.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

RPMI 1640 medium

-

DMSO

-

Human TruStain FcX™ (Fc receptor blocking solution)

-

Fluorescently conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD5, CD20, CD27, CD69, CD86, CXCR4)

-

Viability dye (e.g., 7-AAD or a fixable viability dye)

-

FACS tubes

-

Centrifuge

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the mononuclear cell layer at the interface.

-

Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

-

Cell Staining:

-

Resuspend the PBMC pellet in FACS buffer (PBS with 2% FBS) and perform a cell count.

-

Aliquot 1 x 10^6 cells per FACS tube.

-

Add Human TruStain FcX™ to block Fc receptors and incubate for 10 minutes at room temperature.

-

Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on viable, single cells and then identify lymphocyte populations based on forward and side scatter, followed by specific lineage markers (e.g., CD3 for T cells, CD19 for B cells).

-

Analyze the expression of markers of interest on the target cell populations.

-

Protocol 2: Analysis of Apoptosis by Annexin V and 7-AAD Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Treated and untreated cell suspensions

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

7-Aminoactinomycin D (7-AAD)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Acquisition and Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Gate on the cell population of interest.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / 7-AAD- : Live cells

-

Annexin V+ / 7-AAD- : Early apoptotic cells

-

Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+ : Necrotic cells

-

-

Protocol 3: Intracellular Staining for Signaling Proteins

This protocol allows for the analysis of intracellular signaling proteins, such as phosphorylated BTK (pBTK), to directly assess the target engagement of this compound.

Materials:

-

Treated and untreated cell suspensions

-

FACS buffer

-

Fixation buffer (e.g., Cytofix/Cytoperm™)

-

Permeabilization buffer (e.g., Perm/Wash™ Buffer)

-

Fluorescently conjugated antibodies for intracellular targets (e.g., anti-pBTK)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Surface Staining (Optional):

-

Perform surface staining as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

After surface staining, wash the cells and resuspend in fixation buffer. Incubate for 20 minutes at 4°C.

-

Wash the cells twice with permeabilization buffer by centrifuging at 500 x g for 5 minutes.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cells in permeabilization buffer.

-

Add the fluorescently conjugated intracellular antibody and incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the expression of the intracellular protein of interest within the gated cell populations.

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for utilizing flow cytometry to investigate the effects of this compound. By employing these methodologies, researchers can gain valuable insights into the compound's mechanism of action, its impact on various immune cell populations, and its potential as a therapeutic agent. The ability to perform multi-parameter analysis at the single-cell level makes flow cytometry an essential tool in the preclinical and clinical development of novel targeted therapies like this compound.

References

Application Notes and Protocols for Ibrutinib-MPEA in Primary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib-MPEA is a derivative of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Ibrutinib is a well-established therapeutic agent for various B-cell malignancies, and its mechanism of action involves the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[5] this compound is primarily utilized for research purposes to investigate the roles of BTK in cellular processes.

Disclaimer: this compound is a derivative of Ibrutinib and is expected to exhibit a similar inhibitory effect on Bruton's tyrosine kinase (BTK). The following application notes and protocols are based on published research conducted with Ibrutinib. Researchers should consider this information as a starting point and optimize conditions for their specific primary cell culture systems when using this compound.

Mechanism of Action: BTK Inhibition

Ibrutinib covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. This blockage prevents the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of its downstream substrates, including PLCγ. The disruption of this signaling cascade ultimately inhibits B-cell activation, proliferation, and survival.

Caption: this compound inhibits BTK signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies using the parent compound, Ibrutinib, on primary cells and cell lines. These values can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Ibrutinib in Primary Cells and Cell Lines

| Cell Type | Assay | IC50 Value | Reference |

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis Assay | 0.37 µM - 9.69 µM | |

| Burkitt Lymphoma Cell Line (Raji) | Cell Growth Assay | 5.20 µM | |

| Burkitt Lymphoma Cell Line (Ramos) | Cell Growth Assay | 0.868 µM | |

| B-cell Lymphoma Cell Line (DOHH2) | BTK Autophosphorylation | 11 nM | |

| Primary B-Cells | BCR-activated Proliferation | 8 nM | |

| Breast Cancer Cell Line (BT474) | Cell Viability (MTT) | 9.94 nM | |

| Breast Cancer Cell Line (SKBR3) | Cell Viability (MTT) | 8.89 nM |

Table 2: Effects of Ibrutinib on Primary Immune Cell Populations

| Cell Population | Effect | Observation | Reference |

| B-Cells | Reduction | 90% reduction in circulating B-cells. | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction | 61% reduction. | |

| Regulatory T-Cells (Tregs) | Reduction | Normalized within the first 1-2 years of treatment. | |